1,2-Dimethyl-5-nitro-3-phenyl-1H-indole
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Overview
Description
1,2-Dimethyl-5-nitro-3-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of two methyl groups at positions 1 and 2, a nitro group at position 5, and a phenyl group at position 3 on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes phenylhydrazine and a suitable ketone or aldehyde as starting materials. The reaction typically proceeds under acidic conditions, such as with acetic acid and hydrochloric acid, and requires refluxing to form the indole ring .
Another approach involves the nitration of a pre-formed indole derivative. For example, starting with 1,2-dimethyl-3-phenylindole, nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-5-nitro-3-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Reduction: 1,2-Dimethyl-5-amino-3-phenyl-1H-indole.
Oxidation: 1,2-Dimethyl-5-nitroso-3-phenyl-1H-indole.
Substitution: Various halogenated or alkylated derivatives of the indole ring.
Scientific Research Applications
1,2-Dimethyl-5-nitro-3-phenyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3-phenyl-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitroindole: Contains a nitro group but lacks the methyl and phenyl substituents.
3-Phenylindole: Lacks the methyl and nitro groups, affecting its reactivity and applications
Uniqueness
1,2-Dimethyl-5-nitro-3-phenyl-1H-indole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the indole ring allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
1,2-dimethyl-5-nitro-3-phenylindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-16(12-6-4-3-5-7-12)14-10-13(18(19)20)8-9-15(14)17(11)2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHKNNPLQDPHOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517340 |
Source
|
Record name | 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68285-93-8 |
Source
|
Record name | 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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